molecular formula C13H12O4S B6380113 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% CAS No. 1262001-46-6

4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%

Cat. No. B6380113
CAS RN: 1262001-46-6
M. Wt: 264.30 g/mol
InChI Key: XHMHPAAGNGSRSF-UHFFFAOYSA-N
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Description

4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% (4-MCTMP-95) is an organic compound with a variety of potential applications in scientific research. It is an aromatic thiophene derivative with a methoxycarbonyl group at the 5-position and a methoxyphenol group at the 2-position. 4-MCTMP-95 is a white crystalline solid with a melting point of 130-135°C and a boiling point of 285-290°C. It is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Scientific Research Applications

4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% has a variety of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. For example, 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% has been used in the synthesis of thiophene-based compounds with potential antifungal activity. It has also been used in the synthesis of thiophene-based compounds with potential anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% is not well understood. However, it is believed that the methoxycarbonyl group at the 5-position of the thiophene ring enhances the reactivity of the compound, making it more reactive towards other molecules. This increased reactivity is thought to be responsible for the potential therapeutic activities of 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%-derived compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% are not well understood. However, some studies have suggested that 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%-derived compounds may have potential therapeutic activities, such as antifungal, anti-inflammatory, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% is a useful starting material for the synthesis of a variety of compounds with potential therapeutic activities. It is relatively inexpensive and easy to obtain, and its reactivity can be easily modified by changing the substituents on the thiophene ring. However, 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% is insoluble in water and must be purified by recrystallization from an organic solvent prior to use in laboratory experiments.

Future Directions

The potential applications of 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% and its derivatives are still being explored. Future research could focus on the development of novel compounds with enhanced therapeutic activities, as well as the investigation of the biochemical and physiological effects of 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%-derived compounds. Additionally, further research could be conducted to improve the synthesis of 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% and its derivatives, as well as to develop more efficient methods of purification.

Synthesis Methods

4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% can be synthesized in a two-step process. The first step involves the condensation of 5-methoxycarbonylthiophene-3-carboxylic acid with 2-methoxyphenol in the presence of a base such as sodium carbonate. This reaction yields the desired 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% as a white solid. The second step involves the purification of 4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% by recrystallization from an organic solvent such as ethanol.

properties

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-16-11-5-8(3-4-10(11)14)9-6-12(18-7-9)13(15)17-2/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMHPAAGNGSRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685667
Record name Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate

CAS RN

1262001-46-6
Record name Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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